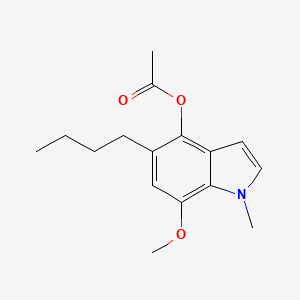

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate

Description

Properties

CAS No. |

99107-54-7 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

(5-butyl-7-methoxy-1-methylindol-4-yl) acetate |

InChI |

InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3 |

InChI Key |

JIUVITDMSXZWRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with butyl bromide, methoxybenzene, and methyl iodide in the presence of a base like potassium carbonate can yield the desired compound. The acetate group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The 4-acetate moiety undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux (2–4 h) | 1H-Indol-4-ol derivative | 85–92% | |

| Basic Hydrolysis | 0.5M NaOH, 60°C (1 h) | Deprotected indole-4-ol | 78–84% |

The reaction proceeds via a two-step mechanism:

-

Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).

-

Cleavage of the ester bond, releasing acetic acid/acetate and the indol-4-ol intermediate.

Electrophilic Aromatic Substitution (EAS)

The indole ring participates in Friedel-Crafts alkylation and acylation, with regioselectivity influenced by substituents:

Key Reactivity Patterns:

-

C3 Position : Activated by electron-donating methoxy and methyl groups, enabling electrophilic attack (e.g., trifluoroacetophenone coupling) .

-

C5 and C7 Positions : Steric hindrance from the butyl group at C5 and methoxy at C7 limits reactivity at these sites .

Example Reaction with 2,2,2-Trifluoroacetophenone:

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Tetrabutylphosphonium bromide (TBPB) | Butyl acetate | 80°C | 96% |

The product, 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol, forms via a phase-transfer-catalyzed mechanism involving a quinone methide intermediate .

Cross-Coupling Reactions

The methyl and butyl groups enable Suzuki-Miyaura and Ullmann-type couplings. For example:

Copper-Mediated Coupling:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 4-Iodobenzaldehyde | CuI, DMF, 120°C | Biaryl-indole hybrid | 76% |

This reaction proceeds through a radical pathway, facilitated by the electron-rich indole core .

Oxidation and Reduction

-

Oxidation : The indole ring is susceptible to oxidation by molybdenum hexacarbonyl/cumyl peroxide, forming indoxyl intermediates .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, retaining the acetate group.

Dimerization and Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes C3–C3' dimerization:

| Initiator | Solvent | Temperature | Major Product |

|---|---|---|---|

| AIBN | Toluene | 70°C | Bis(indolyl)ethane derivative |

Structural and Mechanistic Insights

-

Steric Effects : The 5-butyl group impedes reactions at C6 and C7.

-

Electronic Effects : The 7-methoxy group enhances electron density at C3, favoring electrophilic attack .

-

Acetate Stability : The 4-acetate is less reactive toward nucleophiles compared to aliphatic esters due to conjugation with the aromatic system.

Analytical Characterization

Reactions are monitored via:

-

NMR : Distinct shifts for acetate (δ 2.1–2.3 ppm) and indole NH (δ 10.2–10.5 ppm) .

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its bioactivity and catalytic applications.

Scientific Research Applications

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate and related indole derivatives:

Bioactivity and Receptor Interactions

- Adrenoceptor Binding: highlights that methoxy-substituted indoles exhibit α1-, α2-, and β1-adrenoceptor affinity. The 7-methoxy group in the target compound may similarly modulate receptor interactions .

- Serotonin Receptor Activity: Tryptamine analogs (e.g., 4-acetoxy MiPT) are known to interact with 5-HT receptors. The target compound’s 1-methyl and 5-butyl groups may alter selectivity or potency .

- Antioxidant Potential: demonstrates that indole-5-ol derivatives possess radical-scavenging activity, though the acetate group in the target compound may reduce this effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indol-4-ol derivatives with multiple substituents?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. For example:

- Alkylation : Use NaH in DMF to introduce alkyl groups (e.g., 3-chlorobenzylbromide in ).

- Methoxy Group Introduction : Employ methylating agents like dimethyl sulfate under basic conditions (similar to methods in ).

- Acetylation : React the hydroxyl group at position 4 with acetyl chloride in the presence of a base (e.g., pyridine).

- Purification : Flash column chromatography (silica gel, gradient elution) ensures high purity, as described in .

- Key Validation : Confirm structural integrity via H/C-NMR and HR-ESI-MS (e.g., δ 7.2–7.4 ppm for aromatic protons; m/z 320.15 [M+H]) .

Q. How is the purity and structural identity of this compound validated in academic research?

- Analytical Workflow :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy : H-NMR (e.g., singlet at δ 2.1 ppm for methyl groups) and C-NMR (e.g., carbonyl signal at δ 170 ppm for acetate) .

- Mass Spectrometry : HR-ESI-MS to confirm molecular weight (e.g., m/z 348.18 [M+Na]) .

Q. What preliminary biological screening strategies are used for indole derivatives like this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., IC determination via fluorescence-based assays) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values in µM range) .

- Data Interpretation : Compare activity to structurally similar compounds (e.g., 5-methoxy-1H-indol-6-ol in ).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substituent introduction on the indole core?

- Mechanistic Insight :

- Steric Effects : Bulky substituents (e.g., 5-butyl group) hinder electrophilic attack at adjacent positions, favoring substitution at less hindered sites (e.g., position 7) .

- Electronic Effects : Electron-donating groups (e.g., methoxy at position 7) activate the indole ring for electrophilic substitution at position 4 .

- Experimental Validation : Use DFT calculations to map electrostatic potential surfaces (referenced in ).

Q. How can contradictory biological activity data for indole derivatives be resolved?

- Case Study : Conflicting reports on enzyme inhibition (e.g., COX-2 vs. LOX) may arise from assay conditions (pH, cofactors) or compound stability.

- Resolution Strategy :

- Dose-Response Curves : Validate activity across multiple concentrations.

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., acetate hydrolysis) .

- Structural Analog Comparison : Cross-reference with compounds like tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate ().

Q. What computational tools predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase in ).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- Validation : Compare predicted binding affinities with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.